molecular formula C19H22FN3O3 B3915967 N-(2-fluoro-5-methylphenyl)-N'-(2-methoxy-1-pyridin-2-ylethyl)succinamide

N-(2-fluoro-5-methylphenyl)-N'-(2-methoxy-1-pyridin-2-ylethyl)succinamide

Cat. No. B3915967
M. Wt: 359.4 g/mol
InChI Key: RUHXEIYQTPWKEZ-UHFFFAOYSA-N
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Description

N-(2-fluoro-5-methylphenyl)-N'-(2-methoxy-1-pyridin-2-ylethyl)succinamide, also known as FMPS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. FMPS is a succinamide derivative that has been synthesized using different methods.

Mechanism of Action

N-(2-fluoro-5-methylphenyl)-N'-(2-methoxy-1-pyridin-2-ylethyl)succinamide is a succinamide derivative that has been reported to bind to the active site of various proteins, including enzymes and receptors. N-(2-fluoro-5-methylphenyl)-N'-(2-methoxy-1-pyridin-2-ylethyl)succinamide has been shown to inhibit the activity of certain enzymes, including histone deacetylases and proteasomes. N-(2-fluoro-5-methylphenyl)-N'-(2-methoxy-1-pyridin-2-ylethyl)succinamide has also been shown to modulate the activity of certain receptors, including GABA-A receptors and NMDA receptors. The exact mechanism of action of N-(2-fluoro-5-methylphenyl)-N'-(2-methoxy-1-pyridin-2-ylethyl)succinamide is still being investigated.
Biochemical and Physiological Effects
N-(2-fluoro-5-methylphenyl)-N'-(2-methoxy-1-pyridin-2-ylethyl)succinamide has been reported to have various biochemical and physiological effects. In vitro studies have shown that N-(2-fluoro-5-methylphenyl)-N'-(2-methoxy-1-pyridin-2-ylethyl)succinamide can induce cell death in cancer cells and reduce inflammation in immune cells. In vivo studies have shown that N-(2-fluoro-5-methylphenyl)-N'-(2-methoxy-1-pyridin-2-ylethyl)succinamide can reduce pain and anxiety in animal models. N-(2-fluoro-5-methylphenyl)-N'-(2-methoxy-1-pyridin-2-ylethyl)succinamide has also been shown to improve cognitive function and memory in animal models.

Advantages and Limitations for Lab Experiments

N-(2-fluoro-5-methylphenyl)-N'-(2-methoxy-1-pyridin-2-ylethyl)succinamide has several advantages and limitations for lab experiments. One advantage is that N-(2-fluoro-5-methylphenyl)-N'-(2-methoxy-1-pyridin-2-ylethyl)succinamide is a highly specific and potent inhibitor of certain enzymes and receptors, which makes it a useful tool for studying their structure and function. Another advantage is that N-(2-fluoro-5-methylphenyl)-N'-(2-methoxy-1-pyridin-2-ylethyl)succinamide has been shown to have low toxicity in animal models, which makes it a promising drug candidate. One limitation is that N-(2-fluoro-5-methylphenyl)-N'-(2-methoxy-1-pyridin-2-ylethyl)succinamide is a relatively new compound, and its long-term effects are still unknown. Another limitation is that N-(2-fluoro-5-methylphenyl)-N'-(2-methoxy-1-pyridin-2-ylethyl)succinamide is expensive and difficult to synthesize, which limits its availability for lab experiments.

Future Directions

There are several future directions for the study of N-(2-fluoro-5-methylphenyl)-N'-(2-methoxy-1-pyridin-2-ylethyl)succinamide. One direction is to investigate the potential applications of N-(2-fluoro-5-methylphenyl)-N'-(2-methoxy-1-pyridin-2-ylethyl)succinamide in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. Another direction is to study the mechanisms of action of N-(2-fluoro-5-methylphenyl)-N'-(2-methoxy-1-pyridin-2-ylethyl)succinamide in more detail, including its interactions with specific proteins. Additionally, future studies could investigate the synthesis of N-(2-fluoro-5-methylphenyl)-N'-(2-methoxy-1-pyridin-2-ylethyl)succinamide analogs with improved potency and selectivity.

Scientific Research Applications

N-(2-fluoro-5-methylphenyl)-N'-(2-methoxy-1-pyridin-2-ylethyl)succinamide has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and neuroscience. In medicinal chemistry, N-(2-fluoro-5-methylphenyl)-N'-(2-methoxy-1-pyridin-2-ylethyl)succinamide has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. In biochemistry, N-(2-fluoro-5-methylphenyl)-N'-(2-methoxy-1-pyridin-2-ylethyl)succinamide has been used to study the structure and function of proteins, including enzymes and receptors. In neuroscience, N-(2-fluoro-5-methylphenyl)-N'-(2-methoxy-1-pyridin-2-ylethyl)succinamide has been used to study the mechanisms of synaptic transmission and plasticity.

properties

IUPAC Name

N-(2-fluoro-5-methylphenyl)-N'-(2-methoxy-1-pyridin-2-ylethyl)butanediamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN3O3/c1-13-6-7-14(20)16(11-13)22-18(24)8-9-19(25)23-17(12-26-2)15-5-3-4-10-21-15/h3-7,10-11,17H,8-9,12H2,1-2H3,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUHXEIYQTPWKEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)F)NC(=O)CCC(=O)NC(COC)C2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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